molecular formula C14H14O6 B13935473 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid

Cat. No.: B13935473
M. Wt: 278.26 g/mol
InChI Key: LLAGSNVJKBUOKR-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid is a complex organic compound with a naphthalene backbone. This compound is characterized by the presence of hydroxy and methoxy groups attached to the naphthalene ring, along with a carboxylic acid functional group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common method includes the methylation of 4-hydroxy-2-naphthalenecarboxylic acid, followed by selective bromination and subsequent methoxylation. The reaction conditions often involve the use of reagents such as methyl iodide, bromine, and sodium methoxide under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-5,6,8-trimethoxy-2-naphthalenecarboxylic acid is unique due to the specific positioning of the methoxy groups at the 5, 6, and 8 positions on the naphthalene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H14O6

Molecular Weight

278.26 g/mol

IUPAC Name

4-hydroxy-5,6,8-trimethoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H14O6/c1-18-10-6-11(19-2)13(20-3)12-8(10)4-7(14(16)17)5-9(12)15/h4-6,15H,1-3H3,(H,16,17)

InChI Key

LLAGSNVJKBUOKR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=C(C=C2O)C(=O)O)OC)OC

Origin of Product

United States

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